Cas no 1451-95-2 (Thiophene-2,3-dicarboxylic acid)

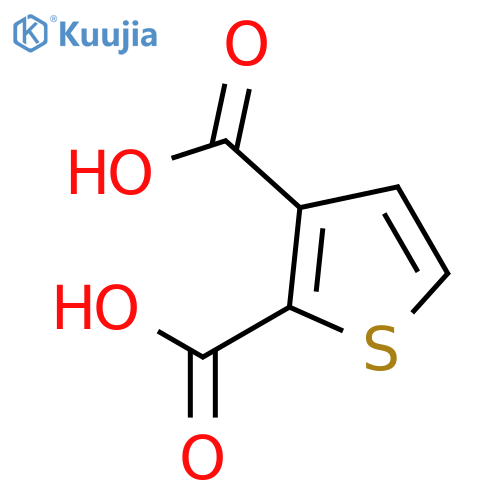

1451-95-2 structure

商品名:Thiophene-2,3-dicarboxylic acid

Thiophene-2,3-dicarboxylic acid 化学的及び物理的性質

名前と識別子

-

- Thiophene-2,3-dicarboxylic acid

- 2,3-Thiophenedicarboxylic acid

- GEO-02875

- AKOS006237898

- F2108-0183

- CCG-40466

- AI-942/25034152

- Thiophene-2,3-dicarboxylicacid

- AMY18043

- 2V973J2YFE

- thiphene-2,3-dicarboxylic acid

- thiophene dicarboxylic acid

- EN300-58883

- Z877960192

- MFCD00034738

- NSC81792

- phenoperidinehydrochloride

- FT-0697103

- NSC-81792

- SCHEMBL69159

- AS-60242

- DTXSID70292334

- 1451-95-2

- CS-0182734

- thiophene-2,3-dicarboxylic acid 97%

- DB-346455

- SY043066

- ALBB-028778

- DB-030973

-

- MDL: MFCD00034738

- インチ: InChI=1S/C6H4O4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)

- InChIKey: HIHKYDVSWLFRAY-UHFFFAOYSA-N

- ほほえんだ: C1=CSC(=C1C(=O)O)C(=O)O

計算された属性

- せいみつぶんしりょう: 171.98300

- どういたいしつりょう: 171.98302978g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 103Ų

じっけんとくせい

- ふってん: 405.9 ℃ at 760 mmHg

- PSA: 102.84000

- LogP: 1.14450

Thiophene-2,3-dicarboxylic acid セキュリティ情報

Thiophene-2,3-dicarboxylic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Thiophene-2,3-dicarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM199520-5g |

Thiophene-2,3-dicarboxylic acid |

1451-95-2 | 95% | 5g |

$669 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1041323-5g |

2,3-Thiophenedicarboxylic acid |

1451-95-2 | 98%+ | 5g |

$485 | 2024-06-08 | |

| eNovation Chemicals LLC | D627892-1g |

Thiophene-2,3-Dicarboxylic Acid |

1451-95-2 | 97% | 1g |

$277 | 2024-05-23 | |

| eNovation Chemicals LLC | Y1041323-25g |

2,3-Thiophenedicarboxylic acid |

1451-95-2 | 98%+ | 25g |

$1410 | 2024-06-08 | |

| eNovation Chemicals LLC | D404590-25g |

Thiophene-2,3-dicarboxylic acid |

1451-95-2 | 97% | 25g |

$2500 | 2024-06-05 | |

| abcr | AB417420-250mg |

Thiophene-2,3-dicarboxylic acid; . |

1451-95-2 | 250mg |

€203.50 | 2025-03-19 | ||

| Life Chemicals | F2108-0183-0.25g |

"thiophene-2,3-dicarboxylic acid" |

1451-95-2 | 95%+ | 0.25g |

$146.0 | 2023-11-21 | |

| Life Chemicals | F2108-0183-5g |

"thiophene-2,3-dicarboxylic acid" |

1451-95-2 | 95%+ | 5g |

$489.0 | 2023-11-21 | |

| eNovation Chemicals LLC | D404590-5g |

Thiophene-2,3-dicarboxylic acid |

1451-95-2 | 97% | 5g |

$1200 | 2024-06-05 | |

| TRC | T430195-50mg |

Thiophene-2,3-dicarboxylic acid |

1451-95-2 | 50mg |

$ 70.00 | 2022-06-02 |

Thiophene-2,3-dicarboxylic acid サプライヤー

atkchemica

ゴールドメンバー

(CAS:1451-95-2)Thiophene-2,3-dicarboxylic acid

注文番号:CL10368

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:30

価格 ($):discuss personally

Thiophene-2,3-dicarboxylic acid 関連文献

-

Jing-Hui Lv,Xian-Yong Wei,Ying-Hua Wang,Tie-Min Wang,Jing Liu,Dong-Dong Zhang,Zhi-Min Zong RSC Adv. 2016 6 11952

-

Darren B. Hansen,Madeleine M. Joullié Chem. Soc. Rev. 2005 34 408

-

Li-Ping Xue,Xin-Hong Chang,Shi-Hui Li,Lu-Fang Ma,Li-Ya Wang Dalton Trans. 2014 43 7219

-

Zhao-Hao Li,Li-Ping Xue,Li-Li Shan,Bang-Tun Zhao,Jian Kan,Wei-Ping Su CrystEngComm 2014 16 10824

1451-95-2 (Thiophene-2,3-dicarboxylic acid) 関連製品

- 71189-23-6(2-Isocyanatothiazole)

- 89639-74-7(3,4-Dimethylthiophene-2-carboxylic acid)

- 46029-22-5(5-Methylthiophene-2,3-dicarboxylic Acid)

- 19991-69-6(2-Formylthiophene-3-carboxylic acid)

- 23806-24-8(3-Methylthiophene-2-carboxylic acid)

- 65613-27-6(3,5-dimethylthiophene-2-carboxylic acid)

- 19991-68-5(3-formylthiophene-2-carboxylic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1451-95-2)Thiophene-2,3-dicarboxylicacid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1451-95-2)Thiophene-2,3-dicarboxylic acid

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):152.0/508.0/610.0/1282.0